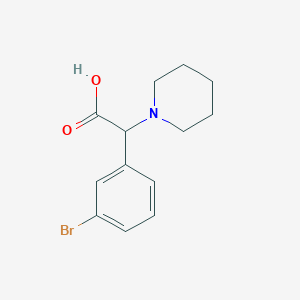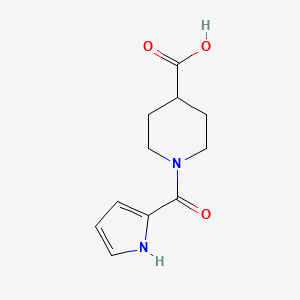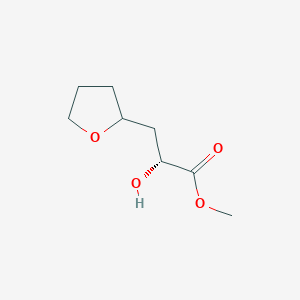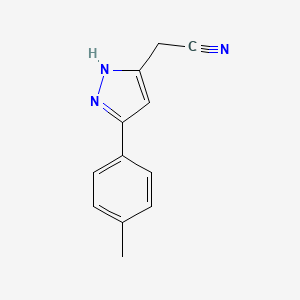
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétonitrile est un composé organique qui présente un cycle pyrazole substitué par un groupe p-tolyle et un groupe acétonitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétonitrile implique généralement la réaction de la p-tolylhydrazine avec l'acétoacétate d'éthyle pour former le dérivé pyrazole correspondant. Cet intermédiaire est ensuite mis à réagir avec l'acétonitrile en conditions basiques pour donner le produit final. Les conditions réactionnelles font souvent appel à une base comme l'éthylate de sodium ou le carbonate de potassium et à un solvant comme l'éthanol ou l'acétonitrile .
Méthodes de production industrielle
La production industrielle de 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétonitrile peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés pyrazole correspondants avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en groupe amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe nitrile peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les alcools et les thiols peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Formation d'acides pyrazole carboxyliques ou de cétones.
Réduction : Formation d'amines pyrazole.
Substitution : Formation de divers dérivés pyrazole substitués.
Applications De Recherche Scientifique
Le 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétonitrile présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête potentiel dans la découverte de médicaments pour diverses cibles thérapeutiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétonitrile implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et des modifications apportées au composé .
Mécanisme D'action
The mechanism of action of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)éthanol : Structure similaire mais avec un groupe éthanol au lieu d'un groupe nitrile.
2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétone : Contient un groupe acétone au lieu d'un groupe nitrile.
Acide 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétique : Présente un groupe acide carboxylique au lieu d'un groupe nitrile.
Unicité
Le 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acétonitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité chimique distincte et une activité biologique potentielle. La présence du groupe nitrile permet une fonctionnalisation et une dérivatisation supplémentaires, ce qui en fait un composé polyvalent en chimie synthétique .
Propriétés
Formule moléculaire |
C12H11N3 |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C12H11N3/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15) |
Clé InChI |
STGYTXNBWMZKBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


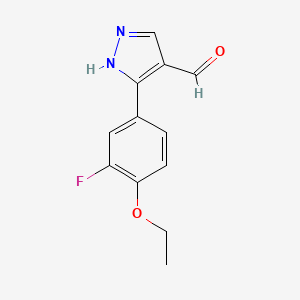
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)


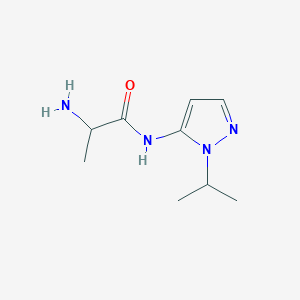
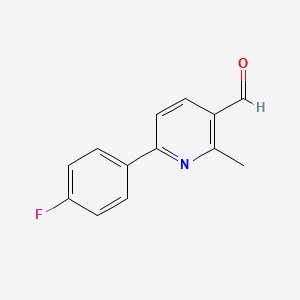
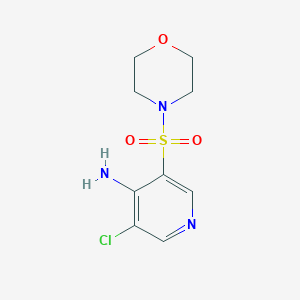
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
